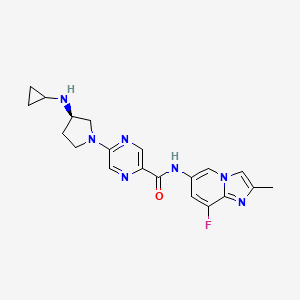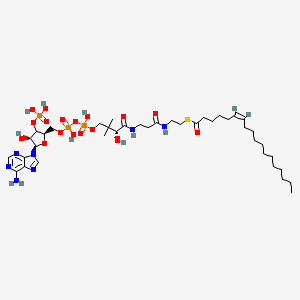
(6Z-Octadecenoyl)-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z-Octadecenoyl)-CoA, also known as (6Z)-octadecenoyl-coenzyme A, is a long-chain fatty acyl-CoA derivative. It plays a crucial role in various metabolic pathways, particularly in the biosynthesis and degradation of fatty acids. This compound is involved in the transport and activation of fatty acids, making it essential for energy production and lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-octadecenoyl-coenzyme A typically involves the esterification of (6Z)-octadecenoic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase enzymes under physiological conditions. The process requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors.
Industrial Production Methods
Industrial production of (6Z)-octadecenoyl-coenzyme A involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress acyl-CoA synthetase enzymes, facilitating the efficient conversion of (6Z)-octadecenoic acid to (6Z)-octadecenoyl-coenzyme A. The production process is optimized for high yield and purity through fermentation and downstream processing techniques.
Chemical Reactions Analysis
Types of Reactions
(6Z)-octadecenoyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce (6Z)-octadecenoyl-carnitine, which is involved in the transport of fatty acids into mitochondria for β-oxidation.
Reduction: It can be reduced to form (6Z)-octadecenol, a fatty alcohol.
Substitution: It can participate in transesterification reactions to form different acyl-CoA derivatives.
Common Reagents and Conditions
Oxidation: Catalyzed by acyl-CoA oxidase enzymes in the presence of oxygen.
Reduction: Catalyzed by acyl-CoA reductase enzymes under anaerobic conditions.
Substitution: Catalyzed by acyltransferase enzymes in the presence of coenzyme A derivatives.
Major Products
(6Z)-Octadecenoyl-carnitine: Formed during the transport of fatty acids into mitochondria.
(6Z)-Octadecenol: A fatty alcohol produced through reduction.
Various acyl-CoA derivatives: Formed through transesterification reactions.
Scientific Research Applications
(6Z)-octadecenoyl-coenzyme A has numerous scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of acyl-CoA synthetase and acyltransferase enzymes.
Biology: Investigated for its role in lipid metabolism and energy production in cells.
Medicine: Studied for its potential therapeutic applications in metabolic disorders, such as fatty acid oxidation disorders.
Industry: Utilized in the production of biofuels and biolubricants through microbial fermentation processes.
Mechanism of Action
(6Z)-octadecenoyl-coenzyme A exerts its effects by participating in the activation and transport of fatty acids. It binds to specific enzymes, such as acyl-CoA synthetase, acyltransferase, and acyl-CoA oxidase, facilitating the conversion of fatty acids into their respective acyl-CoA derivatives. These derivatives are then transported into mitochondria for β-oxidation, leading to the production of energy in the form of adenosine triphosphate (ATP).
Comparison with Similar Compounds
Similar Compounds
(9Z)-Octadecenoyl-coenzyme A: Another long-chain fatty acyl-CoA derivative with a double bond at the 9th position.
(6Z)-Hexadecenoyl-coenzyme A: A similar compound with a shorter carbon chain length.
(6Z)-Eicosenoyl-coenzyme A: A similar compound with a longer carbon chain length.
Uniqueness
(6Z)-octadecenoyl-coenzyme A is unique due to its specific double bond position at the 6th carbon, which influences its reactivity and interaction with enzymes. This unique structure allows it to participate in specific metabolic pathways and reactions that other similar compounds may not be involved in.
Properties
Molecular Formula |
C39H68N7O17P3S |
|---|---|
Molecular Weight |
1032.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-6-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h14-15,26-28,32-34,38,49-50H,4-13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b15-14-/t28-,32+,33?,34+,38-/m1/s1 |
InChI Key |
BHTGEVYSRPHECT-SZMOOUSWSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


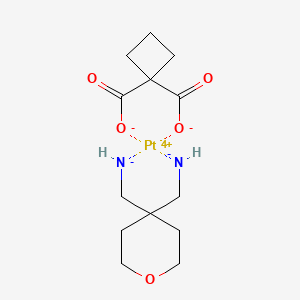
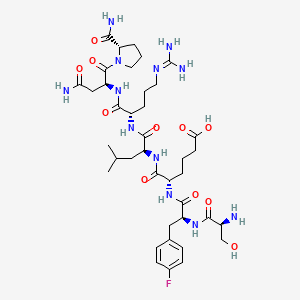
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)

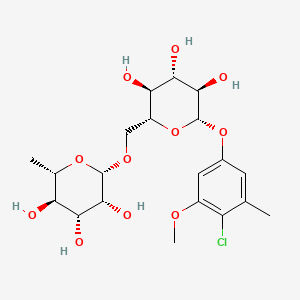
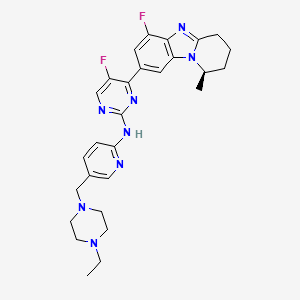

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
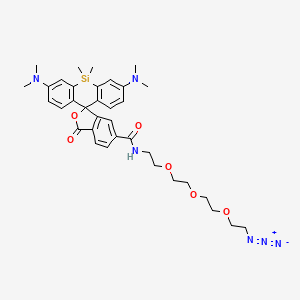

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)
